Product packaging for Tarloxotinib(Cat. No.:CAS No. 1636938-13-0)

Tarloxotinib

Cat. No.: B1652920
CAS No.: 1636938-13-0
M. Wt: 601.9 g/mol
InChI Key: MUJMYVFVAWFUJL-SNAWJCMRSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tarloxotinib is an innovative hypoxia-activated prodrug representing a novel approach in targeted cancer therapy research . It is designed to remain inactive until it reaches hypoxic (low oxygen) regions commonly found within the tumor microenvironment. Under these conditions, the prodrug is converted to its active metabolite, this compound-E, a potent and irreversible pan-HER (ErbB) tyrosine kinase inhibitor . This unique mechanism aims to concentrate the potent inhibitor specifically within the tumor, thereby minimizing systemic exposure and potentially reducing off-target effects associated with the inhibition of wild-type EGFR in healthy tissues . The primary research value of this compound lies in investigating targeted therapeutic strategies for cancers driven by specific oncogenic alterations that have been historically difficult to treat with standard TKIs due to a narrow therapeutic window. This includes non-small cell lung cancer (NSCLC) models harboring EGFR exon 20 insertion mutations , HER2 (ERBB2) activating mutations , and tumors with NRG1 gene fusions . In vitro and in vivo studies have demonstrated that the active effector, this compound-E, inhibits phosphorylation of EGFR, HER2, and HER2/HER3 heterodimers, leading to the suppression of downstream signaling and cancer cell proliferation . Preclinical data validates its activity in patient-derived xenograft models, and a clinical response has been observed in a patient with HER2-mutant lung adenocarcinoma . Research into resistance mechanisms has identified secondary HER2 C805S mutations and HER3 overexpression as potential pathways of acquired resistance to this compound-E . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24BrClN9O3+ B1652920 Tarloxotinib CAS No. 1636938-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1636938-13-0

Molecular Formula

C24H24BrClN9O3+

Molecular Weight

601.9 g/mol

IUPAC Name

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium

InChI

InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+

InChI Key

MUJMYVFVAWFUJL-SNAWJCMRSA-O

SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Isomeric SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]

Other CAS No.

1636938-13-0

Origin of Product

United States

Preparation Methods

Synthetic Route and Reaction Mechanisms

Core Structure Design and Prodrug Activation

Tarloxotinib’s structure features a quaternary ammonium group linked to a nitroimidazole hypoxia sensor and an irreversible kinase inhibitor payload. The permanent positive charge reduces passive cellular uptake, confining activation to hypoxic regions where nitroreductases convert the prodrug into its active form, this compound-E. The synthesis begins with the preparation of the parent kinase inhibitor, followed by conjugation to the hypoxia-activated moiety.

Key Synthetic Steps

The synthesis involves three critical stages:

  • Parent Kinase Inhibitor Synthesis : The pan-ErbB inhibitor core is synthesized via multistep organic reactions, including palladium-catalyzed cross-couplings and selective functional group protections.
  • Nitroimidazole Linker Incorporation : A bromomethyl-nitroimidazole derivative (5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole) is reacted with the parent compound under nucleophilic substitution conditions to form the quaternary ammonium prodrug.
  • Purification and Isolation : Crude product is purified using silica gel chromatography (CH₂Cl₂:CH₃OH = 10:1) to yield this compound bromide as a yellow solid, with typical yields of 52–68%.
Table 1. Representative Reaction Conditions for this compound Synthesis
Step Reagents/Conditions Yield (%)
Parent inhibitor Pd-catalyzed coupling, deprotection 71–86
Quaternary ammonium formation 5-(bromomethyl)-1-methyl-4-nitroimidazole, CHCl₃, reflux 52–68
Final purification Silica gel (CH₂Cl₂:CH₃OH) 52–68

Analytical Characterization and Quality Control

Structural Confirmation

This compound’s structure is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The ¹H-NMR spectrum (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.45 (s, 1H, imidazole-H), 7.82–7.15 (m, aromatic protons), and 4.32 (s, 2H, CH₂-imidazole). HRMS confirms the molecular ion ([M+H]⁺) at m/z 589.2342, matching the theoretical mass.

Purity and Stability Assessments

Reverse-phase liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) ensures batch consistency. Under optimized conditions (Zorbax SB-C18 column, 0.01% formic acid/acetonitrile gradient), this compound elutes at 6.2 minutes with >99% purity. Stability studies in plasma demonstrate minimal degradation (<1% over 24 hours), confirming the prodrug’s resilience in circulation.

Table 2. Plasma Stability of this compound
Matrix Degradation (% after 24 h) Half-life (h)
Mouse plasma 0.8 ± 0.2 286.9 ± 6.5
Human plasma 0.7 ± 0.1 404.0 ± 3.2

Hypoxia-Selective Activation and Metabolite Profiling

Activation Kinetics

Under hypoxic conditions (<0.1% O₂), this compound undergoes single-electron reduction to a nitro radical anion, which fragments to release the active kinase inhibitor, this compound-E. In vitro assays using NADPH-dependent nitroreductases show a half-life of 42 minutes for activation, compared to >48 hours under normoxia.

Metabolite Identification

LC-MS/MS analysis of tumor homogenates identifies this compound-E via its distinct fragmentation pattern (m/z 432.1 → 315.0). Pharmacokinetic studies in mice reveal a tumor-to-plasma ratio of 8:1 for this compound-E, underscoring preferential intratumoral activation.

Table 3. Pharmacokinetic Parameters in Mice (48 mg/kg IP)
Parameter This compound (Plasma) This compound-E (Tumor)
Cₘₐₓ (μM) 12.4 ± 1.8 3.2 ± 0.5
Tₘₐₓ (h) 1.5 6.0
AUC₀–₂₄ (μM·h) 98.7 ± 15.3 24.1 ± 4.2

Scale-Up Challenges and Process Optimization

Solubility and Formulation

This compound’s poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoparticle encapsulation or co-solvent systems for clinical administration. Phase I trials utilized a 10% ethanol/40% PEG-300 formulation to achieve intravenous delivery at 150 mg/m².

Impurity Control

Residual solvents (CHCl₃, DMF) are monitored using gas chromatography, with limits set to <50 ppm per ICH guidelines. Genotoxic impurities from the nitroimidazole precursor are controlled via stringent purification and recrystallization.

Comparative Analysis with Analogous Prodrugs

This compound’s design shares principles with hypoxia-activated KDAC inhibitors like NI-Pano, which also use nitroimidazole triggers. However, this compound’s quaternary ammonium group confers superior tumor retention, with a 5-fold higher intratumoral AUC compared to non-charged analogs.

Table 4. Hypoxic Cytotoxicity Ratios (HCT116 Cells)
Compound IC₅₀ Normoxia (μM) IC₅₀ Hypoxia (μM) HCR
This compound 16,471.5 424.7 38.8
(R)-Antofine 23.9 16.7 1.4

Chemical Reactions Analysis

Hypoxia-Activated Prodrug Mechanism

Tarloxotinib undergoes a hypoxia-dependent single-electron reduction to release its active metabolite, This compound-E . This process involves:

  • Nitroimidazole Trigger Reduction : Under hypoxic conditions (<0.1% O₂), the nitroimidazole moiety of this compound is reduced by cellular reductases (e.g., STEAP4) to form a nitro radical anion intermediate .

  • Oxygen-Dependent Futile Cycle : In normoxic conditions, oxygen rapidly reoxidizes the radical anion, regenerating the inert prodrug and superoxide. This prevents activation in healthy tissues .

  • Fragmentation and Effector Release : In hypoxia, the radical anion undergoes irreversible cleavage, releasing this compound-E, a neutral, membrane-permeable irreversible kinase inhibitor .

Structural Transformation :

Prodrug (this compound) Active Metabolite (this compound-E)
Quaternary ammonium cation (polar)Neutral, lipophilic warhead
4-Nitroimidazole trigger retainedTrigger cleaved, exposing reactive acrylamide group

Enzymatic Reduction and Selectivity

The metalloreductase STEAP4 is the primary enzyme responsible for this compound activation . Key findings:

  • STEAP4 expression is elevated in hypoxic tumor regions, enhancing localized activation .

  • CRISPR/Cas9 knockout of STEAP4 reduces this compound-E generation by >90% in vitro .

Comparative Activation Efficiency :

Tissue Type This compound-E Concentration (nM) Activation Ratio (Tumor/Plasma)
Tumor1,200 ± 24012:1
Plasma100 ± 30
Skin80 ± 25
Data from murine xenograft pharmacokinetic studies .

Covalent Binding to HER Kinases

This compound-E inhibits EGFR, HER2, and HER4 through covalent modification of conserved cysteine residues in the kinase domain:

  • Target Cysteines :

    • EGFR: C797 (homologous to HER2 C805 and HER4 C803) .

    • HER2: C805 (mutations at this site confer resistance) .

  • Reaction Mechanism : The acrylamide group of this compound-E undergoes Michael addition with the thiol group of cysteine, forming a stable covalent bond .

Kinase Inhibition Profile :

Kinase IC₅₀ (nM) Selectivity vs. WT EGFR
EGFR exon 20 ins2.1 ± 0.3180-fold
HER2 YVMA mutant1.8 ± 0.2200-fold
WT EGFR380 ± 45
IC₅₀ values from Reaction Biology kinase profiling .

Pharmacokinetic Evidence of Tumor-Selective Activation

Pharmacokinetic studies in murine models demonstrate preferential activation in tumors:

  • This compound-E Levels : Tumor concentrations peak at 1,200 nM vs. 100 nM in plasma .

  • Half-Life : Tumor t₁/₂ = 8.2 hrs; plasma t₁/₂ = 1.5 hrs .

Conversion Efficiency :

Condition This compound Conversion to -E (%)
Hypoxic tumor85 ± 7
Normoxic skin<5

Comparative Activity Against HER2 Mutations

This compound-E shows superior potency to other TKIs in HER2-driven models:

Inhibitor IC₅₀ (HER2 YVMA mutant, nM) WT HER2 Selectivity Ratio
This compound-E1.8 ± 0.2200:1
Poziotinib2.0 ± 0.315:1
Afatinib8.5 ± 1.110:1
Data from proliferation assays in HER2-mutant Ba/F3 cells .

Chemical Stability and Degradation

  • pH Stability : Stable in plasma (pH 7.4) but hydrolyzes rapidly in acidic lysosomal compartments (pH 5.0), enhancing tumor-selective release .

  • Light Sensitivity : Degrades under UV light (t₁/₂ = 2 hrs), necessitating storage in amber vials .

The hypoxia-selective activation of this compound, combined with its covalent binding mechanism, provides a unique therapeutic window for targeting HER-driven cancers while sparing normal tissues. Clinical validation in NSCLC patients with HER2/EGFR mutations underscores its translational potential .

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

Tarloxotinib has shown significant promise in treating NSCLC, particularly in patients with EGFR exon 20 insertions and HER2 mutations . A notable clinical trial (RAIN-701) evaluated its efficacy in patients who had previously undergone platinum-based chemotherapy. The results indicated a disease control rate of 60% , with some patients achieving stable disease or partial responses .

CohortDisease Control RatePartial Response RateStable Disease Rate
EGFR Exon 20 Insertion60%45%55%
HER2 Activating Mutation60%22%44%

Head and Neck Squamous Cell Carcinoma (HNSCC) and Cutaneous Squamous Cell Carcinoma (CSCC)

A Phase II study assessed this compound's safety and efficacy in patients with recurrent or metastatic HNSCC or CSCC. While the objective response rate was modest at 3% , the treatment was generally well tolerated, with a median overall survival of 5.7 months .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound-E achieves significantly higher concentrations in tumor tissues compared to plasma or skin. This differential distribution underscores its potential for reduced side effects while maximizing therapeutic efficacy in cancerous tissues .

Case Studies

  • Lung Adenocarcinoma Patient : A patient with lung adenocarcinoma harboring an ERBB2 mutation exhibited a dramatic clinical response to this compound during a clinical trial, highlighting its potential effectiveness in genetically targeted therapies .
  • Combination Therapy : A Phase IB trial evaluated this compound in combination with sotorasib for NSCLC patients. This approach aims to enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and resistance mechanisms .

Safety Profile

This compound is generally well tolerated, with treatment-emergent adverse events primarily classified as grade 1 or 2. Common side effects include prolonged QTc interval, rash, nausea, and diarrhea, with serious adverse events occurring at lower rates .

Adverse EventIncidence (%)
Prolonged QTc60.9
Rash43.5
Nausea21.7
Diarrhea21.7

Mechanism of Action

Tarloxotinib exerts its effects through a unique mechanism of action:

Comparison with Similar Compounds

Afatinib

  • Mechanism : Irreversible inhibitor of EGFR, HER2, and HER3.
  • Efficacy: Limited activity in EGFR exon 20 insertion (ex20ins) and HER2-mutant NSCLC (ORR: 7–13%) .
  • Toxicity : High rates of rash, diarrhea, and dose-limiting toxicities due to wild-type EGFR inhibition .
  • Tarloxotinib’s hypoxia-selective activation reduces wild-type EGFR toxicity (SI >10 vs. afatinib’s SI <1) .

Osimertinib

  • Mechanism : Third-generation EGFR TKI targeting T790M and sensitizing mutations.
  • Efficacy : Ineffective against ex20ins and HER2 mutations due to wild-type EGFR selectivity .
  • Comparison : this compound showed ORR of 22% in HER2-mutant NSCLC (RAIN-701 trial) vs. osimertinib’s lack of activity in this subgroup .

Poziotinib

  • Mechanism : Pan-HER TKI with activity against ex20ins.
  • Efficacy : ORR of 27–44% in HER2/ex20ins NSCLC but high toxicity (dose reductions in 76% of patients) .
  • Comparison : this compound achieved similar ORR (44% in HER2-mutant NSCLC) with lower toxicity (21.7% dose reductions) .

Hypoxia-Activated Prodrugs

Evofosfamide

  • Mechanism : Hypoxia-activated DNA alkylator.
  • Efficacy: 17% ORR in combination with ipilimumab in immunotherapy-resistant tumors .
  • Comparison : this compound’s targeted HER inhibition provides a mechanistic advantage over Evofosfamide’s broad cytotoxicity, particularly in HER2/EGFR-driven cancers .

CP-506

  • Mechanism : Hypoxia-activated nitrogen mustard prodrug.
  • Efficacy : 200-fold hypoxia-selective cytotoxicity in preclinical models; synergizes with immune checkpoint inhibitors (ICIs) .
  • Comparison : this compound’s TKI release offers sustained pathway inhibition vs. CP-506’s DNA crosslinking, which may limit durability .

Emerging Agents for Ex20ins and HER2 Mutations

Mobocertinib (TAK-788)

  • Mechanism : Irreversible EGFR TKI targeting ex20ins.
  • Efficacy : ORR of 28% in ex20ins NSCLC vs. This compound’s 0% in the same subgroup .
  • Toxicity : High gastrointestinal toxicity (diarrhea: 90%) .

Amivantamab

  • Mechanism : Bispecific EGFR/MET antibody.
  • Efficacy : ORR of 40% in ex20ins NSCLC .
  • Comparison : this compound’s prodrug design may better penetrate hypoxic tumor niches, but amivantamab’s dual targeting provides broader pathway suppression .

Key Clinical Data

Compound Target Trial Phase Population ORR DCR Median PFS Key Toxicities Reference
This compound Pan-HER II (RAIN-701) HER2-mutant NSCLC 22% 60% 4.1 months QTc prolongation (13%)
Afatinib EGFR/HER2 II HER2-mutant NSCLC 13% 54% 2.9 months Rash, diarrhea
Poziotinib Pan-HER II (ZENITH20) HER2/ex20ins NSCLC 27% 70% 5.5 months Stomatitis, rash
Mobocertinib EGFR ex20ins I/II EGFR ex20ins NSCLC 28% 78% 7.3 months Diarrhea, rash

Mechanism of Resistance and Synergies

  • Resistance : this compound-E (active metabolite) resistance in HER2-mutant models involves compensatory MAPK pathway activation .
  • Synergy with ICIs: Preclinical data show this compound enhances CD8+ T-cell infiltration and reduces immunosuppressive Tregs, potentiating anti-PD1 efficacy .

Biological Activity

Tarloxotinib is an innovative hypoxia-activated prodrug designed to selectively target tumors with specific genetic alterations, particularly those involving the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its mechanism leverages the unique microenvironment of tumors, particularly hypoxic conditions, to release a potent active form known as this compound-effector (this compound-E), which inhibits pan-HER tyrosine kinases. This targeted approach aims to minimize systemic toxicity while maximizing therapeutic efficacy.

Hypoxia-Activated Prodrug

This compound is activated in low-oxygen environments typical of many tumors. Under these conditions, it converts into this compound-E, which exhibits high potency against HER family receptors. This mechanism allows for:

  • Selective targeting : Concentrating the drug's action within tumor tissues rather than affecting normal cells.
  • Reduced side effects : Lower incidence of common toxicities associated with systemic HER inhibitors, such as diarrhea and skin rashes .

Efficacy in Preclinical Models

Research has demonstrated that this compound-E effectively inhibits cell proliferation and induces apoptosis in various cancer models:

  • In vitro studies : Showed significant inhibition of HER2 and EGFR phosphorylation in patient-derived cell lines with mutations, achieving IC50 values below 5 nM for HER2-mutant cells, outperforming existing therapies like afatinib and osimertinib .
  • In vivo studies : Demonstrated tumor regression or growth inhibition in murine xenograft models harboring relevant mutations .

Phase II Trials

Several clinical trials have evaluated the safety and efficacy of this compound in patients with recurrent or metastatic cancers:

  • Study on Head and Neck Squamous Cell Carcinoma (HNSCC) :
    • Population : 30 patients, median age 63.3 years.
    • Dosage : 150 mg/m² on days 1, 8, 15, and 22 of a 28-day cycle.
    • Results :
      • Median progression-free survival: 2.0 months.
      • Median overall survival: 5.7 months.
      • Objective response rate: 3%, with one partial response noted .
  • Activity Against NRG1 Fusion Cancers :
    • This compound showed promising activity against NRG1 fusion-positive cancers, exhibiting over 45 times greater efficacy in hypoxic conditions compared to healthy tissues .

Case Studies

A notable case involved a patient with lung adenocarcinoma harboring an ERBB2 mutation who exhibited a dramatic clinical response to this compound during a trial, highlighting its potential for effective treatment in specific genetic contexts .

Comparative Efficacy Table

DrugTarget MutationsIC50 (nM)Clinical Response
This compound-EHER2 mutations<5Partial response noted
AfatinibEGFR mutations~10Limited response
OsimertinibEGFR mutations~10Limited response
PoziotinibHER2 mutations~10Limited response

Resistance Mechanisms

Research has also identified potential mechanisms of acquired resistance to this compound-E. Secondary mutations, such as C805S in HER2 and overexpression of HER3, may diminish the drug's effectiveness over time . Understanding these mechanisms is crucial for developing strategies to overcome resistance.

Q & A

Q. What is the mechanism of action of tarloxotinib, and how does its hypoxia-activated design influence preclinical modeling?

this compound is a hypoxia-activated prodrug (HAP) that releases an irreversible pan-HER inhibitor (this compound-E) selectively under hypoxic conditions, a hallmark of solid tumors . This mechanism allows targeted delivery to tumor microenvironments while minimizing systemic toxicity. Preclinical models (e.g., murine xenografts with EGFR exon 20 insertion mutations) demonstrate selective intratumoral activation, with this compound-E concentrations 20–50× higher in tumors than in normal tissues . Researchers should prioritize hypoxia-mimetic assays (e.g., CoCl₂ treatment) and 3D tumor spheroid models to replicate physiological hypoxia in vitro .

Q. How are clinical trials for this compound structured to evaluate efficacy in EGFR/HER2-mutant cancers?

Phase I/II trials (e.g., RAIN-701, NCT03805841) employ basket designs to assess this compound across multiple mutation-driven cohorts (EGFR exon 20 insertions, HER2-activating mutations, NRG1/ERBB fusions) . Primary endpoints focus on objective response rate (ORR), with secondary endpoints including progression-free survival (PFS) and safety. Dose escalation phases determine the maximum tolerated dose (MTD) via weekly 1-hour infusions (e.g., 150 mg/m²) . Researchers must stratify patients by mutation subtype (e.g., HER2 A775_G776insYVMA vs. EGFR A767_V769dupASV) to isolate drug sensitivity patterns .

Q. What preclinical evidence supports this compound’s selectivity for HER2-mutant NSCLC over wild-type HER2?

In vitro studies using Ba/F3 cells engineered with HER2 mutations (exon 20 insertions, point mutations) show this compound-E IC₅₀ values <5 nM, compared to >4,000 nM for wild-type HER2 . The selectivity index (SI = IC₅₀[wild-type]/IC₅₀[mutant]) exceeds 10 for all HER2 mutants, indicating a wide therapeutic window. Contrast this with poziotinib (SI <1), which inhibits wild-type HER2 at lower concentrations than mutants .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between preclinical models and clinical trials for this compound?

While preclinical xenograft models (e.g., CUTO14 and CUTO17 cells) show tumor regression with this compound , phase II trials in HNSCC and CSCC cohorts reported a 3% ORR and median OS of 5.6 months . Methodological considerations:

  • Tumor hypoxia heterogeneity : Intratumoral oxygen gradients may limit prodrug activation. Use hypoxia biomarkers (e.g., CA9, HIF-1α IHC) to stratify patients .
  • Mutation-specific resistance : HER2-mutant NSCLCs develop resistance via MET amplification or secondary HER2 mutations (e.g., L755S). Combine this compound with MET inhibitors in co-culture assays .
  • Trial population limitations : Early-phase trials may enroll heavily pretreated patients with advanced disease, reducing response durability.

Q. What experimental strategies optimize this compound’s efficacy in EGFR exon 20 insertion mutations, given its variable clinical activity?

  • Combinatorial approaches : Pair this compound with anti-PD1 agents (e.g., cemiplimab) to target immunosuppressive hypoxic niches. In CSCC cohorts, patients transitioning to cemiplimab trials post-tarloxotinib showed prolonged OS .
  • Hypoxia modulation : Preclinical co-administration with hypoxia-inducing agents (e.g., vascular disrupting agents) enhances this compound activation .
  • Dosing schedule optimization : Test pulsatile vs. continuous infusion to balance hypoxia-dependent activation and toxicity (e.g., QTc prolongation) .

Q. How do researchers design in vitro models to study acquired resistance to this compound in HER2-mutant lung cancer?

  • Chronic exposure assays : Treat HER2-mutant cell lines (e.g., H1781) with escalating this compound-E doses over 6–8 weeks to simulate resistance .
  • Genomic profiling : Perform whole-exome sequencing (WES) to identify resistance drivers (e.g., HER2 L755S, EGFR T790M).
  • Functional validation : Use CRISPR-Cas9 to knock in resistance mutations and assess IC₅₀ shifts. For example, HER2 L755S increases this compound-E IC₅₀ by 8-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tarloxotinib
Reactant of Route 2
Reactant of Route 2
Tarloxotinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.